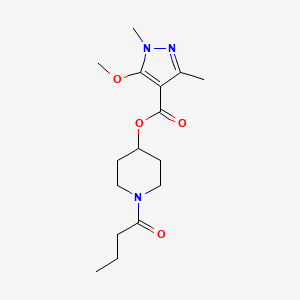
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, also known as BMDP, is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. BMDP belongs to the class of cathinones, which are derivatives of the naturally occurring stimulant, cathinone, found in the khat plant.
Mécanisme D'action
The exact mechanism of action of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is not fully understood, although it is believed to act as a monoamine transporter inhibitor, similar to other cathinones. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the stimulant-like effects observed in animal models.
Biochemical and Physiological Effects
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects, primarily related to its stimulant-like properties. In animal models, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to increase locomotor activity, hyperthermia, and heart rate and blood pressure. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has also been shown to have reinforcing properties, suggesting that it may have potential as a drug of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several limitations, including its potential for abuse and the lack of research on its long-term effects.
Orientations Futures
There are several areas of future research for (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate, including its potential as a therapeutic agent for various psychiatric and neurological disorders. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression. Additionally, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to have neuroprotective properties, suggesting that it may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to confirm these potential therapeutic applications of (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate.
Conclusion
In conclusion, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate is a synthetic cathinone that has gained popularity in the research community due to its potential pharmacological properties. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate also has several limitations, including its potential for abuse and the lack of research on its long-term effects. Future research on (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may reveal its potential as a therapeutic agent for various psychiatric and neurological disorders.
Méthodes De Synthèse
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-piperidone hydrochloride with 4-chlorobutyryl chloride, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Alternatively, (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate can be synthesized by reacting 4-piperidone hydrochloride with 4-chlorobutyric acid, followed by the reaction with 5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid. Both methods result in the formation of a white crystalline powder, which can be purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been the subject of several scientific studies, primarily due to its potential as a psychoactive substance. (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate has been shown to exhibit stimulant-like effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure in animal models. These effects suggest that (1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate may have potential as a recreational drug, although further research is needed to confirm this.
Propriétés
IUPAC Name |
(1-butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-5-6-13(20)19-9-7-12(8-10-19)23-16(21)14-11(2)17-18(3)15(14)22-4/h12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDRAKBJLHCFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)OC(=O)C2=C(N(N=C2C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butanoylpiperidin-4-yl) 5-methoxy-1,3-dimethylpyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)
![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)
![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)